Cyclobutyl cyclopropylacetate

Lipophilicity Medicinal Chemistry Physicochemical Property

Cyclobutyl cyclopropylacetate is a C9H14O2 ester featuring both a cyclobutyl alcohol-derived moiety and a cyclopropylacetic acid moiety. This dual-strained-ring architecture, combined with an XLogP3-AA of 2.1, a topological polar surface area of 26.3 Ų, a rotatable bond count of 4, and a molecular weight of 154.21 g/mol , distinguishes it from simpler cyclopropylacetate or cyclobutyl esters.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 61716-01-6
Cat. No. B14574321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl cyclopropylacetate
CAS61716-01-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC(C1)OC(=O)CC2CC2
InChIInChI=1S/C9H14O2/c10-9(6-7-4-5-7)11-8-2-1-3-8/h7-8H,1-6H2
InChIKeyWZJYZJDMRDBRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl Cyclopropylacetate (CAS 61716-01-6) – Structural and Physicochemical Baseline for Procurement Evaluation


Cyclobutyl cyclopropylacetate is a C9H14O2 ester featuring both a cyclobutyl alcohol-derived moiety and a cyclopropylacetic acid moiety. This dual-strained-ring architecture, combined with an XLogP3-AA of 2.1, a topological polar surface area of 26.3 Ų, a rotatable bond count of 4, and a molecular weight of 154.21 g/mol [1], distinguishes it from simpler cyclopropylacetate or cyclobutyl esters. Similar dual-ring esters (e.g., cyclopropylmethyl cyclopropylacetate) are increasingly exploited in medicinal chemistry to fine-tune lipophilicity, conformational constraint, and metabolic stability .

Why Cyclobutyl Cyclopropylacetate Cannot Be Replaced by Generic Cyclopropylacetate or Cyclobutyl Esters


Substitution by a conventional cyclopropylacetate derivative (e.g., ethyl cyclopropylacetate) or a simple cyclobutyl ester (e.g., cyclobutyl acetate) eliminates or significantly alters the bis-strained-ring topology critical to both reactivity and physicochemical profile. Ethyl cyclopropylacetate (XLogP ~1.35–1.61) and cyclobutyl acetate (XLogP3-AA = 1) [1] each exhibit substantially lower predicted lipophilicity than cyclobutyl cyclopropylacetate (XLogP3-AA = 2.1) [2], directly affecting partitioning behavior and potential pharmacokinetic properties if applied in a drug-like context. Moreover, the dual-ring system provides greater conformational constraint than mono-ring analogs, a feature cited in patent literature emphasizing cyclopropyl-cyclobutyl combinations for enhanced metabolic stability and target selectivity [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparable Data for Cyclobutyl Cyclopropylacetate


Lipophilicity Comparison: Cyclobutyl Cyclopropylacetate vs. Cyclobutyl Cyclopropanecarboxylate and Cyclobutyl Acetate

Among cyclobutyl esters, switching from a cyclopropanecarboxylate to a cyclopropylacetate core increases predicted logP. Cyclobutyl cyclopropylacetate yields XLogP3-AA = 2.1 [1], versus cyclobutyl cyclopropanecarboxylate ACD/LogP = 1.48 and cyclobutyl acetate XLogP3-AA = 1 [2]. This indicates a measurable lipophilicity enhancement attributable to the extra methylene spacer in the acyl chain, relevant for researchers optimizing absorption or membrane partitioning profiles.

Lipophilicity Medicinal Chemistry Physicochemical Property

Lipophilicity Comparison: Cyclobutyl Cyclopropylacetate vs. Cyclopropylmethyl Cyclopropylacetate Isomer

Cyclobutyl cyclopropylacetate (XLogP3-AA = 2.1 [1]) and its structural isomer cyclopropylmethyl cyclopropylacetate (XLogP = 1.9 [2]) differ in the arrangement of their cyclic components. The cyclobutyl-containing isomer possesses 0.2 logP units higher lipophilicity predicted by XLogP, alongside a lower rotatable bond count (4 vs 5), suggesting a more rigid framework that may confer better metabolic stability.

Lipophilicity Structural Isomers Medicinal Chemistry

Architectural Uniqueness: Dual Strained-Ring Ester vs. Mono-Ring Cyclopropylacetate Esters

Cyclobutyl cyclopropylacetate incorporates two strained carbocycles (cyclobutane and cyclopropane) within a single ester, whereas commonly sourced cyclopropylacetate esters such as ethyl cyclopropylacetate or butyl cyclopropylacetate contain only a single small ring. Patent literature (e.g., DE4327748A1) explicitly claims cyclopropyl-cyclobutyl combinations as advantageous for introducing conformational restriction that modulates biological activity [1]. The unique architecture of cyclobutyl cyclopropylacetate is not replicated in any mono-ring comparator.

Conformational Constraint Organic Synthesis Medicinal Chemistry Building Block

Procurement-Ready Application Scenarios for Cyclobutyl Cyclopropylacetate


Medicinal Chemistry Conformational Constraint Building Block

The bis-strained-ring structure makes cyclobutyl cyclopropylacetate an ideal intermediate or fragment for introducing conformational rigidity into lead compounds. The combination of cyclobutyl and cyclopropyl rings has been explicitly patented for such purposes [1]. Its precise conformational profile distinguishes it from mono-ring ester building blocks like ethyl cyclopropylacetate or cyclobutyl acetate.

Lipophilicity Optimization in Drug-like Scaffolds

Predictive logP data places cyclobutyl cyclopropylacetate (XLogP3-AA = 2.1) in a moderate lipophilicity range distinct from both more polar cyclobutyl acetate (XLogP3-AA = 1) and more hydrophobic cyclobutyl cyclopropanecarboxylate (ACD/LogP = 1.48) [2][3]. This allows medicinal chemists to fine-tune compound lipophilicity without altering core scaffold topology.

Structure-Activity Relationship (SAR) Probe for Ring-Size Effects

Cyclobutyl cyclopropylacetate serves as a direct comparator for cyclopropylmethyl cyclopropylacetate (isomer) and cyclobutyl cyclopropanecarboxylate in SAR studies investigating how ring geometry affects biological activity [4]. Its unique combination of ring sizes makes it particularly valuable for probing steric and electronic effects in enzyme binding pockets.

Synthetic Methodology Development for Strained Esters

Research groups developing synthetic routes to strained-ring esters can utilize cyclobutyl cyclopropylacetate as a model substrate for method development. Its dual-ring architecture provides a meaningful challenge for evaluating reaction selectivity, catalyst performance, and functional group tolerance, as implied by patent adaptation strategies like phase-transfer catalysis .

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